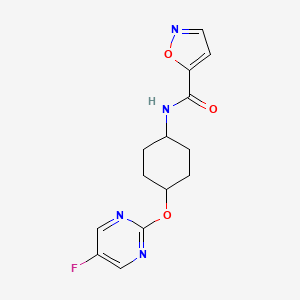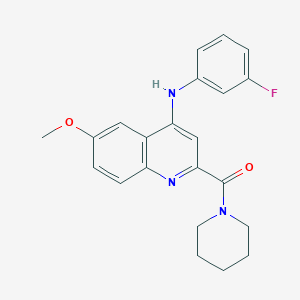
(4-((3-Fluorophenyl)amino)-6-methoxyquinolin-2-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that likely contains a quinoline core structure, which is a type of heterocyclic aromatic organic compound . It also seems to have a fluorophenyl group, a methoxy group, and a piperidinyl group attached to it .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve multi-step synthesis processes . For instance, the synthesis of key intermediates in the preparation of zolazepam involves acylation of 5-chloro-1,3-dimethylpyrazole by 2-fluorobenzoyl chloride .Scientific Research Applications
Chemical Synthesis and Structural Characterization
A novel bioactive heterocycle similar to the specified compound was synthesized and evaluated for antiproliferative activity. The structure was characterized using various spectroscopic methods, and its molecular structure was stabilized by both inter and intra-molecular hydrogen bonds, suggesting stability and potential biological activity (Prasad et al., 2018).
Biomedical Analysis and Fluorescence Properties
6-Methoxy-4-quinolone, a compound sharing a structural motif with the specified chemical, was identified as a novel fluorophore with strong fluorescence in a wide pH range of aqueous media. Its fluorescence properties make it suitable for biomedical analysis, indicating potential applications in fluorescent labeling and detection (Hirano et al., 2004).
Antitumor Activity
A related compound, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, demonstrated significant inhibition of cancer cell proliferation in vitro, highlighting the potential for therapeutic applications in cancer treatment (Tang & Fu, 2018).
Neuropharmacological Applications
Research on similar compounds has explored their potential as 5-HT1A receptor agonists, with implications for treating conditions like depression and neuropathic pain. These compounds have shown potent 5-HT1A agonist activity in vitro and in vivo, underscoring their potential for developing new antidepressants and pain management therapies (Vacher et al., 1999; Deseure et al., 2002).
properties
IUPAC Name |
[4-(3-fluoroanilino)-6-methoxyquinolin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-28-17-8-9-19-18(13-17)20(24-16-7-5-6-15(23)12-16)14-21(25-19)22(27)26-10-3-2-4-11-26/h5-9,12-14H,2-4,10-11H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHYRDNPVIFQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC=C3)F)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Fluorophenyl)amino)-6-methoxyquinolin-2-yl)(piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2995207.png)
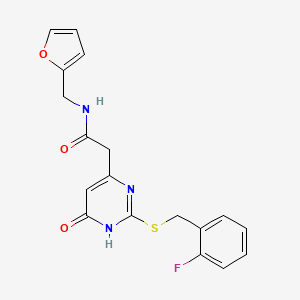
![4,7,8-Trimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2995209.png)
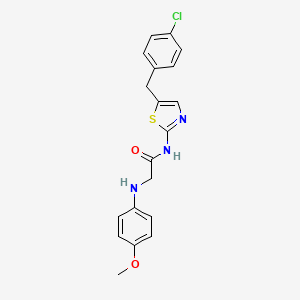
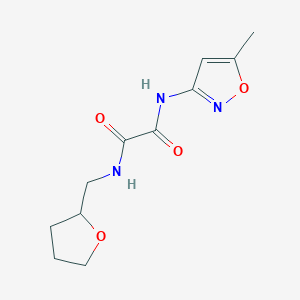
![2-Chloro-N-[[(2S,4S)-1-[2-(dimethylamino)pyrimidin-4-yl]-4-fluoropyrrolidin-2-yl]methyl]-N-methylpropanamide](/img/structure/B2995215.png)

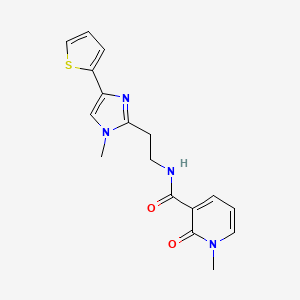
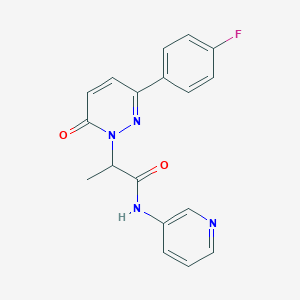

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2995222.png)
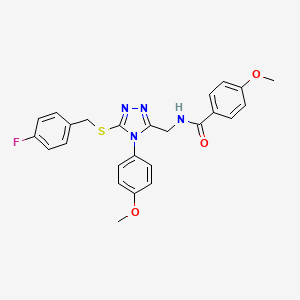
![2-Methyl-4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2995226.png)
